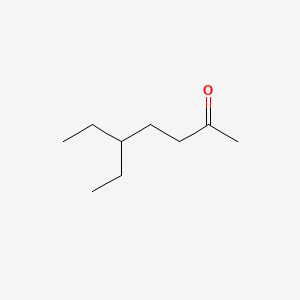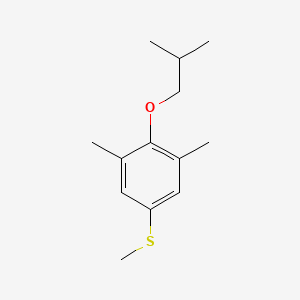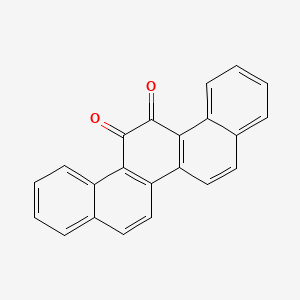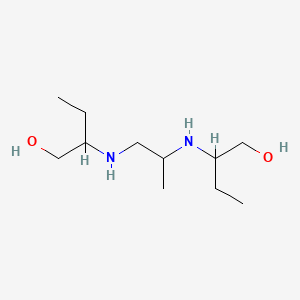
1-Butanol, 2,2'-(propylenediimino)di-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-Butanol, 2,2’-(propylenediimino)di- is an organic compound that belongs to the class of alcohols It is characterized by the presence of two butanol groups connected by a propylenediimino linkage
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 1-Butanol, 2,2’-(propylenediimino)di- typically involves the reaction of 1-butanol with propylenediamine under controlled conditions. The reaction is carried out in the presence of a suitable catalyst, such as p-toluenesulfonic acid, which facilitates the formation of the desired product . The reaction conditions, including temperature and pressure, are optimized to achieve high yields and purity of the compound.
Industrial Production Methods
In industrial settings, the production of 1-Butanol, 2,2’-(propylenediimino)di- is scaled up using continuous flow reactors. These reactors allow for precise control of reaction parameters, ensuring consistent quality and high throughput. The use of advanced separation techniques, such as distillation and crystallization, further enhances the purity of the final product .
Analyse Des Réactions Chimiques
Types of Reactions
1-Butanol, 2,2’-(propylenediimino)di- undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are influenced by the presence of the hydroxyl and amino functional groups in the molecule.
Common Reagents and Conditions
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide under acidic conditions.
Reduction: Reduction reactions involve the use of reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: Substitution reactions can occur at the hydroxyl or amino groups, leading to the formation of various derivatives.
Major Products Formed
The major products formed from these reactions include butanol derivatives, amines, and carboxylic acids. These products have significant applications in various chemical processes and industries .
Applications De Recherche Scientifique
1-Butanol, 2,2’-(propylenediimino)di- has a wide range of scientific research applications:
Mécanisme D'action
The mechanism of action of 1-Butanol, 2,2’-(propylenediimino)di- involves its interaction with specific molecular targets and pathways. The compound can act as a nucleophile, participating in various chemical reactions. It can also form hydrogen bonds with other molecules, influencing their reactivity and stability . The presence of both hydroxyl and amino groups allows it to engage in multiple types of interactions, making it a versatile compound in chemical and biological systems .
Comparaison Avec Des Composés Similaires
Similar Compounds
1-Butanol: A primary alcohol with a single hydroxyl group.
2-Butanol: A secondary alcohol with a hydroxyl group on the second carbon.
Propylenediamine: A diamine with two amino groups on a propane backbone.
Uniqueness
1-Butanol, 2,2’-(propylenediimino)di- is unique due to the presence of both hydroxyl and amino functional groups, which confer distinct chemical properties and reactivity. This dual functionality allows it to participate in a wider range of chemical reactions compared to its simpler counterparts .
Propriétés
Numéro CAS |
91965-06-9 |
|---|---|
Formule moléculaire |
C11H26N2O2 |
Poids moléculaire |
218.34 g/mol |
Nom IUPAC |
2-[2-(1-hydroxybutan-2-ylamino)propylamino]butan-1-ol |
InChI |
InChI=1S/C11H26N2O2/c1-4-10(7-14)12-6-9(3)13-11(5-2)8-15/h9-15H,4-8H2,1-3H3 |
Clé InChI |
VIJMCLDEVRPIOU-UHFFFAOYSA-N |
SMILES canonique |
CCC(CO)NCC(C)NC(CC)CO |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



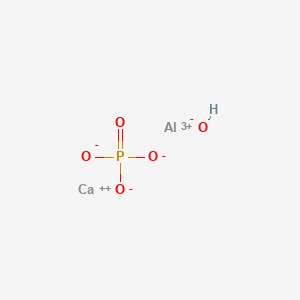
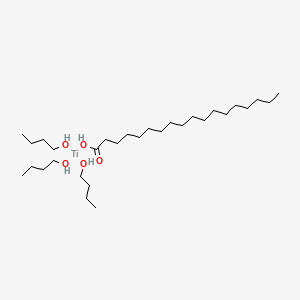

![Morpholine, 4-[(4-chlorophenyl)methyl]-2-(2-phenylethyl)-, (2R)-](/img/structure/B12642237.png)
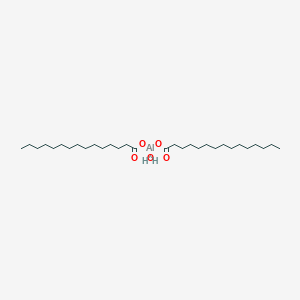

![3-Oxa-7-thia-10-azaspiro[5.6]dodecan-11-one](/img/structure/B12642255.png)

